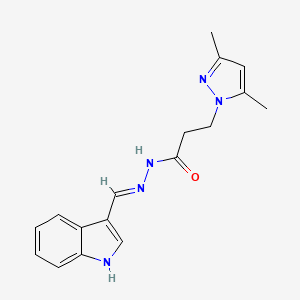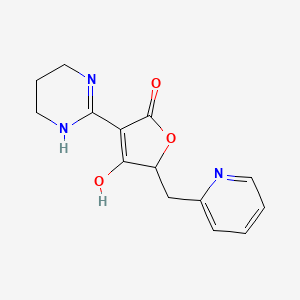
ARQ-171
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ARQ-171 is a second-generation E2F1 pathway activator with potential antineoplastic activity. ARQ 171 induces the expression of E2F transcription factor 1, thereby activating the E2F1-mediated checkpoint process. As a result, this agent exerts anti-tumor activity through checkpoint activation independent of p53 mediated tumor suppression. E2F1, down-regulated in cancer cells, regulates expression of genes involved in the cell cycle progression from G1 into S phase. The G1/S checkpoint process selectively induces cell cycle arrest in cancer cells with irreparable DNA damages and triggers subsequent apoptosis, while allowing cell division to proceed in cells without or with minor reparable DNA damage.
Propriétés
Formule moléculaire |
C20H26N2O5S |
|---|---|
Apparence |
Solid powder |
Synonymes |
ARQ171; ARQ 171; ARQ-171; NONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-5-methyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191486.png)
![2,7-Diamino-3-(1,3-benzodioxol-5-yldiazenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1191488.png)
![4-{[2,7-Diamino-6-cyano-5-(2-thienyl)pyrazolo[1,5-a]pyrimidin-3-yl]diazenyl}benzenesulfonamide](/img/structure/B1191489.png)
![2-{[(3,5-dibromopyridin-2-yl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1191493.png)
![2-{3,3-Bis[(2-hydroxyethyl)amino]-2-nitro-2-propenylidene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B1191494.png)

![3-benzyl-8-{[2-(3-methylphenoxy)ethyl]sulfanyl}-3H-purin-6-ylamine](/img/structure/B1191498.png)
![3-benzyl-8-[(2-phenoxyethyl)thio]-3H-purin-6-amine](/img/structure/B1191499.png)
![2-[(6-amino-3-benzyl-3H-purin-8-yl)sulfanyl]ethanol](/img/structure/B1191503.png)


